molecular formula C21H20FN3O4 B2565616 N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide CAS No. 1251582-64-5

N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide

Cat. No.: B2565616
CAS No.: 1251582-64-5
M. Wt: 397.406
InChI Key: CICFPNATTMANPB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by:

  • A pyrimidin-4-yloxy core substituted with 2-(4-fluorophenyl) and 6-methyl groups.
  • An acetamide linker connected to a 2,4-dimethoxyphenyl moiety. This structure combines electron-withdrawing (4-fluorophenyl) and electron-donating (methoxy) substituents, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-13-10-20(25-21(23-13)14-4-6-15(22)7-5-14)29-12-19(26)24-17-9-8-16(27-2)11-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICFPNATTMANPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized through a condensation reaction between appropriate starting materials under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.

    Coupling with Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group with the pyrimidinyl intermediate, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrimidinyl or fluorophenyl groups, potentially altering their electronic properties.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C20H22FNO4C_{20}H_{22}FNO_4, and it features a complex structure that includes a dimethoxyphenyl group and a pyrimidine derivative. The presence of the fluorophenyl moiety enhances its pharmacological properties, making it a candidate for further investigation in drug development.

Biological Activities

1. Anticancer Activity
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A case study involving a related compound demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that this compound may share similar properties.

2. Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound. Compounds containing fluorinated groups often exhibit enhanced antimicrobial properties. Research has shown that derivatives with similar structural motifs possess activity against a range of bacterial strains, including multidrug-resistant pathogens. A documented case study highlighted the effectiveness of a related compound against Staphylococcus aureus and Escherichia coli.

3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, one study reported that a structurally analogous compound significantly reduced paw edema in rats induced by carrageenan.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range.
Study 2 Antimicrobial EffectsShowed effective inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations below clinically relevant thresholds.
Study 3 Anti-inflammatory PropertiesReported reduction in paw edema in rat models by over 50% compared to control groups after treatment with related compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine Core Modifications

Substituent Position and Linkage
  • Target Compound : Pyrimidin-4-yloxy core with 2-(4-fluorophenyl) and 6-methyl groups .
  • Compound 4j (): Pyrimidin-2-ylamino core with 4-(2,4-dimethoxyphenyl) and 6-(4-fluorophenyl) groups. The amino linkage (vs.
  • Compound : Pyrimidin-4-yloxy core with 2-(4-methylpiperidin-1-yl) and 6-methyl groups. The piperidinyl group introduces steric bulk and basicity compared to the target’s fluorophenyl .
Electronic Effects
  • The 4-fluorophenyl group (target and 4j) enhances metabolic stability via electron-withdrawing effects.
  • 2,4-Dimethoxyphenyl (target) increases lipophilicity compared to N-phenyl (4j) or 2-fluorophenyl () .

Acetamide Substituents

Compound Acetamide Substituent Key Impact Reference
Target N-(2,4-dimethoxyphenyl) High lipophilicity, potential for π-π stacking -
Compound 4j N-phenyl Reduced steric hindrance
Compound N-(5-chloro-2-methylphenyl) Enhanced halogen-mediated interactions

Physicochemical and Spectroscopic Data

Compound Molecular Weight Yield (%) Melting Point (°C) Key Spectral Data Reference
Target ~413.4* N/A N/A Not reported -
Compound 4j 458.18 82 Not reported IR: 1671 cm⁻¹ (amide I)
Compound 11d 627.09 62 240–242 MS: m/z 627.09 (M⁺)

*Calculated based on molecular formula.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H20FN3O4\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_4

This compound is synthesized through various methods, typically involving the reaction of substituted phenols with pyrimidine derivatives. The synthesis can be optimized for yield and purity using techniques such as chromatography and recrystallization.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the dimethoxyphenyl and pyrimidine moieties enhances its binding affinity to various enzymes and receptors.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
  • Modulation of Signaling Pathways: It may influence signaling pathways involved in cell proliferation and apoptosis.

Anti-inflammatory Activity

Recent studies have reported significant anti-inflammatory effects associated with compounds similar to this compound. For instance, compounds with similar structures have shown potent inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
N-(2,4-dimethoxyphenyl) derivative0.04 ± 0.09

Anticancer Activity

Preliminary research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation through the modulation of apoptotic pathways .

Case Studies

  • In Vitro Studies on COX Inhibition:
    • A study demonstrated that related compounds effectively suppressed COX-2 activity in RAW264.7 cells, leading to reduced inflammation markers .
  • Antitumor Activity:
    • In a comparative study involving various pyrimidine derivatives, one derivative exhibited a significant reduction in tumor size in xenograft models, suggesting potential for further development as an anticancer agent .

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